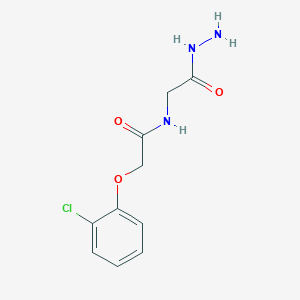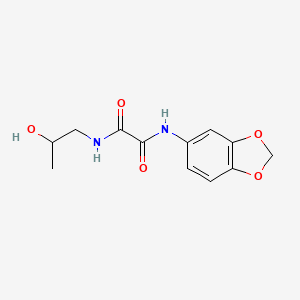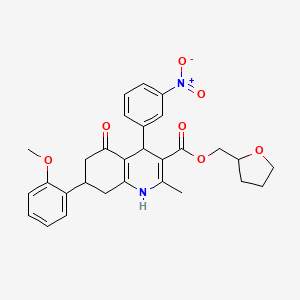
2-(2-chlorophenoxy)-N-(2-hydrazino-2-oxoethyl)acetamide
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2-hydrazino-2-oxoethyl)acetamide, commonly known as CHA, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazine derivatives and has a molecular weight of 268.7 g/mol. CHA has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of CHA involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. CHA also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, CHA has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
CHA has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. CHA has also been found to inhibit angiogenesis by inhibiting the production of vascular endothelial growth factor. In neuroscience, CHA has been found to modulate synaptic transmission by regulating the activity of nitric oxide. In immunology, CHA has been found to inhibit the production of cytokines and chemokines, thereby modulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CHA in lab experiments include its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying various biological processes. Additionally, CHA has been found to have low toxicity, making it a safe compound to use in lab experiments. However, the limitations of using CHA in lab experiments include its low solubility in water, which can make it difficult to administer to cells or animals. Additionally, CHA has been found to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For research on CHA include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research can be conducted to improve the solubility and bioavailability of CHA, making it a more effective tool for studying various biological processes. Finally, research can be conducted on the development of new derivatives of CHA with improved properties and efficacy.
Wissenschaftliche Forschungsanwendungen
CHA has been used in various scientific research applications, including cancer research, neuroscience, and immunology. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, CHA has been used to study the role of nitric oxide in synaptic transmission and plasticity. In immunology, CHA has been found to modulate the immune response by inhibiting the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-7-3-1-2-4-8(7)17-6-10(16)13-5-9(15)14-12/h1-4H,5-6,12H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDVDCAUVBEVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}pyridine](/img/structure/B3985407.png)


![2-[4-(dimethylamino)benzoyl]-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3985431.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3985437.png)

![2-(1-{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3985449.png)
![1-[(mesityloxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985453.png)

![4-{5-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3985477.png)
![10-(3,4,5-trimethoxyphenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B3985492.png)
![[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B3985499.png)
![N-(2,5-dimethoxyphenyl)-6-methyl-2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3985501.png)